N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a chloro-substituted benzo[d]thiazole moiety, which is recognized for its diverse pharmacological properties, and a pyridine ring that enhances its reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 359.87 g/mol.
This compound belongs to the class of thiazole derivatives, which are often utilized in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The presence of the benzo[d]thiazole and pyridine groups suggests that this compound may function as a lead candidate in drug development targeting various diseases .
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves several key steps:
These synthetic methods highlight the versatility of the compound's structure, allowing for further modifications and derivatization.
The molecular structure of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide features:
The molecular structure can be represented by its SMILES notation: Cc1ccc(Cl)c2sc(N(Cc3ccncc3)C(=O)C(=O)c3ccc(C#N)cc3)nc12
.
The chemical reactivity of this compound is influenced by its functional groups:
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide exhibits its biological effects primarily through interactions with specific target proteins involved in disease pathways. Molecular docking studies suggest that it may inhibit protein kinases and histone deacetylases, which are crucial in cancer progression and inflammation pathways. These interactions indicate that the compound could serve as a potential therapeutic agent against various diseases by modulating enzyme activity and cellular signaling pathways .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 359.87 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in biological systems and its potential applications in drug formulation .
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide has significant potential applications in pharmaceuticals:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: